1-Phenyl-5-propylbarbituric acid
Description
Structurally, it differs from classical barbiturates like phenobarbital (5-ethyl-5-phenylbarbituric acid) by the substitution of a propyl group instead of ethyl at position 5 and a methyl group at the 1-nitrogen . Its enantiomers, S-(+)- and R-(-)-1-methyl-5-phenyl-5-propylbarbituric acid (MPPB), exhibit stereoselective pharmacokinetics and pharmacodynamics, with the R-(-)-enantiomer demonstrating anesthetic activity and the S-(+)-enantiomer inducing convulsions in rats .
Properties
CAS No. |
19011-62-2 |
|---|---|
Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
1-phenyl-5-propyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H14N2O3/c1-2-6-10-11(16)14-13(18)15(12(10)17)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3,(H,14,16,18) |
InChI Key |
RLYZEKMBXUILGY-UHFFFAOYSA-N |
SMILES |
CCCC1C(=O)NC(=O)N(C1=O)C2=CC=CC=C2 |
Canonical SMILES |
CCCC1C(=O)NC(=O)N(C1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Barbituric Acid Derivatives
Structural Analogues and Physicochemical Properties
Barbiturates are differentiated by substituents at positions 1, 5, and occasionally 2 (e.g., thiopental). Key structural analogues of 1-phenyl-5-propylbarbituric acid include:
*Estimated based on trends: Longer alkyl chains (e.g., propyl vs. ethyl) increase lipophilicity, which may elevate pKa slightly compared to phenobarbital (7.48) .
Key Observations :
- Phenyl vs.
Pharmacological and Metabolic Profiles
Central Nervous System (CNS) Effects
- This compound (MPPB) : The R-(-)-enantiomer induces anesthesia, while the S-(+)-enantiomer causes convulsions despite higher brain concentrations, suggesting receptor-specific stereoselectivity .
- Phenallymal : Lacks detailed CNS data but is presumed to act similarly to intermediate-acting barbiturates like pentobarbital .
- Butalbital: Used in combination with analgesics (e.g., acetaminophen) for tension headaches, indicating milder sedative effects compared to MPPB .
Metabolism and Elimination
- MPPB : S-(+)-MPPB is metabolized faster than R-(-)-MPPB, with significant differences in liver, spleen, and fatty tissue distribution. This stereoselectivity is attributed to enzymatic preferences in oxidation or conjugation pathways .
- Phenobarbital: Undergoes hepatic oxidation and has a long half-life (50–160 hours) due to low lipid solubility, contrasting with the shorter-acting MPPB .
- Secobarbital : Rapidly metabolized via allyl group oxidation, leading to ultra-short action (15–40 minutes), highlighting the impact of unsaturated substituents on metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
